3-Ethoxy-2,6-difluorobenzenesulfonyl chloride
Description
Properties
IUPAC Name |
3-ethoxy-2,6-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c1-2-14-6-4-3-5(10)8(7(6)11)15(9,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVSAZLWKMRDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Ethoxy-2,6-difluorobenzenesulfonyl chloride typically involves the reaction of difluorophenyllithium with sulfuryl chloride . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-Ethoxy-2,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include sulfuryl chloride and difluorophenyllithium. The reaction conditions are carefully controlled to achieve the desired outcomes.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-Ethoxy-2,6-difluorobenzenesulfonyl chloride is in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
Case Study: Synthesis of Sulfonamide Derivatives
A notable application involves the synthesis of sulfonamide derivatives, which are crucial for developing antibiotics and other therapeutic agents. The compound can react with amines to form sulfonamides, enhancing their biological activity against various pathogens.
Reaction Scheme: This reaction demonstrates how the sulfonyl chloride group facilitates the formation of new bonds, leading to biologically active compounds.
Synthesis of Agrochemicals
In addition to medicinal applications, this compound is utilized in the synthesis of agrochemicals. Its ability to modify existing chemical structures makes it valuable for developing herbicides and pesticides.
Case Study: Herbicide Development
Research has shown that derivatives synthesized from this compound exhibit herbicidal properties. For instance, modifying the ethoxy group can enhance selectivity towards specific weed species while minimizing toxicity to crops.
Example Derivative:
| Compound Name | Activity | Selectivity |
|---|---|---|
| Ethoxy-sulfonamide derivative | Herbicidal | High |
| Ethoxy-acid derivative | Herbicidal | Moderate |
Organic Synthesis
The compound is also significant in organic synthesis as a building block for more complex molecules. Its versatility allows chemists to create various functional groups through substitution reactions.
Applications in Material Science
In material science, this compound can be used to synthesize polymers with specific properties. The incorporation of fluorine atoms often leads to materials with enhanced thermal stability and chemical resistance.
Material Properties Comparison:
| Property | Standard Polymer | Polymer with Fluorinated Sulfonyl Chloride |
|---|---|---|
| Thermal Stability | Moderate | High |
| Chemical Resistance | Low | High |
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,6-difluorobenzenesulfonyl chloride involves its interaction with molecular targets through its sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are crucial in various biochemical and chemical processes.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 3-Ethoxy-2,6-difluorobenzenesulfonyl chloride
- CAS Number : 1552934-62-9 (as per )
- Molecular Formula : C₈H₇ClF₂O₃S (derived from substituent analysis)
- Molecular Weight : ~256.52 g/mol (calculated)
Structural Features
The compound consists of a benzene ring substituted with:
- An ethoxy group (-OCH₂CH₃) at position 3.
- Fluorine atoms at positions 2 and 6.
- A sulfonyl chloride (-SO₂Cl) group at position 1.
Applications As a benzenesulfonyl chloride derivative, it serves as a key intermediate in organic synthesis, particularly in sulfonylation reactions to modify hydroxyl or amino groups in pharmaceuticals and agrochemicals .
Structural and Functional Analogues
The reactivity and applications of this compound are influenced by its substituents. Below is a comparative analysis with structurally related sulfonyl chlorides:
Table 1: Comparative Data on Benzenesulfonyl Chloride Derivatives
Key Comparative Insights
Electronic Effects
- Ethoxy Group : The electron-donating ethoxy group in the target compound reduces the electrophilicity of the sulfonyl chloride compared to electron-withdrawing substituents (e.g., -CF₃ or -Cl in other analogues). This may slow hydrolysis but improve stability in storage .
- Fluorine Atoms : Fluorine’s electronegativity directs electrophilic substitution reactions to specific ring positions, enhancing regioselectivity in synthetic pathways .
Steric and Lipophilic Considerations
- The ethoxy group introduces moderate steric hindrance, which may limit reactivity with bulky nucleophiles compared to smaller substituents (e.g., -F or -Cl).
- Compared to 4-butoxy-2,6-difluorobenzenesulfonyl chloride, the shorter ethoxy chain in the target compound balances lipophilicity and solubility, making it more versatile in aqueous-organic reaction systems .
Limitations and Challenges
Biological Activity
3-Ethoxy-2,6-difluorobenzenesulfonyl chloride is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H10ClF2O2S
- IUPAC Name : this compound
- CAS Number : 60230-36-6
The compound features a benzene ring substituted with ethoxy and difluorobenzenesulfonyl groups, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Its sulfonamide moiety is known to interact with various biological targets, including:
- Kinases : It has been shown to inhibit PI3K/Akt/mTOR signaling pathways, which are critical in cancer cell proliferation and survival.
- Enzyme Inhibition : The compound may bind to active sites of enzymes, altering their activity and leading to downstream effects on cellular signaling.
Antitumor Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it was found to induce apoptosis in HCT-116 colorectal cancer cells by blocking the phosphorylation of AKT, thereby disrupting the PI3K/AKT/mTOR signaling pathway. This mechanism leads to cell cycle arrest and increased apoptosis rates in treated cells .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Cell Cycle Arrest and Apoptosis Induction :
- Inhibition of PI3K Activity :
Data Table: Biological Activity Comparison
| Compound | IC50 (nM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 22 | HCT-116 | PI3K/AKT/mTOR pathway inhibition |
| Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate | 0.22 | MCF-7 | Anticancer via apoptosis induction |
| Sulfonamide derivatives | Varies | Various bacteria | Inhibition of folic acid synthesis |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions to prevent decomposition of 3-Ethoxy-2,6-difluorobenzenesulfonyl chloride?
- Methodological Answer : Store in airtight, moisture-free containers under inert gas (e.g., nitrogen) at 2–8°C. Sulfonyl chlorides are prone to hydrolysis; avoid exposure to humidity. Use desiccants like silica gel in storage vials. Regularly monitor purity via NMR or HPLC .
Q. How can the structure of this compound be confirmed after synthesis?
- Methodological Answer :
- ¹H/¹⁹F NMR : Identify ethoxy (-OCH₂CH₃) and fluorine substituents. For example, ¹⁹F NMR typically shows distinct shifts for ortho/para fluorines.
- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and ~1180 cm⁻¹).
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ for C₈H₆ClF₂O₃S). Cross-reference with analogous sulfonyl chlorides .
Q. What solvents are optimal for reactions involving this compound?
- Methodological Answer : Use anhydrous, aprotic solvents (e.g., dichloromethane, THF, or acetonitrile). Pre-dry solvents over molecular sieves. Avoid alcohols or water to prevent premature hydrolysis. Test solubility at low concentrations first .
Advanced Research Questions
Q. How can competing hydrolysis and nucleophilic substitution reactions be controlled during amide bond formation?
- Methodological Answer :
- Reaction Conditions : Maintain temperatures below 0°C to slow hydrolysis. Use a two-phase system (e.g., DCM/water) with a phase-transfer catalyst.
- Stoichiometry : Add amines in slight excess (1.2–1.5 eq) to favor substitution. Monitor pH to avoid acidic conditions that accelerate hydrolysis.
- Analysis : Track reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate) or LC-MS .
Q. What synthetic strategies mitigate byproduct formation during the preparation of this compound?
- Methodological Answer :
- Stepwise Functionalization : Introduce ethoxy and fluorine groups before sulfonation to minimize steric hindrance.
- Chlorination Optimization : Use SOCl₂ or PCl₅ in anhydrous toluene at reflux. Avoid over-chlorination by quenching with ice-cold NaHCO₃.
- Byproduct Identification : Use GC-MS or preparative HPLC to isolate impurities (e.g., disulfonyl chlorides or de-ethoxy derivatives) .
Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of the sulfonyl chloride group?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., 3-ethoxybenzenesulfonyl chloride) in nucleophilic substitutions.
- DFT Calculations : Model the electronic environment to predict activation barriers. Fluorine’s -I effect enhances electrophilicity at the sulfur center, accelerating reactions with nucleophiles like amines.
- Experimental Validation : Conduct competitive reactions with controlled equivalents of nucleophiles to quantify rate differences .
Notes
- Safety : This compound is corrosive (H314). Always use PPE and conduct reactions in a fume hood. Neutralize spills with sodium bicarbonate .
- Data Limitations : Direct experimental data for this specific compound is limited; inferences are drawn from structurally related sulfonyl chlorides and fluorinated aromatics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
